Z-Phe-cit-amc

pH-dependent enzyme kinetics cysteine protease assay optimization histolysin substrate profiling

Z-Phe-cit-amc (CAS 92745-52-3, C33H35N5O7, MW 613.66 g/mol) is a synthetic dipeptide fluorogenic substrate bearing a carbobenzoxy (Z)-protected phenylalanine (Phe), a citrulline (Cit) residue at the P1 position, and a 7-amino-4-methylcoumarin (AMC) reporter group. Upon enzymatic cleavage by cysteine proteases of the papain superfamily—including papain, ficin, and bromelain—the AMC fluorophore is liberated, producing a quantifiable fluorescence signal with excitation/emission maxima of approximately 356/421 nm.

Molecular Formula C33H35N5O7
Molecular Weight 613.7 g/mol
CAS No. 92745-52-3
Cat. No. B1458396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Phe-cit-amc
CAS92745-52-3
Molecular FormulaC33H35N5O7
Molecular Weight613.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C33H35N5O7/c1-21-17-29(39)45-28-19-24(14-15-25(21)28)36-30(40)26(13-8-16-35-32(34)42)37-31(41)27(18-22-9-4-2-5-10-22)38-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t26-,27-/m0/s1
InChIKeyFUEOJGPMXYDCQT-SVBPBHIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Phe-cit-amc (CAS 92745-52-3): Fluorogenic Cysteine Protease Substrate for Plant Enzyme Characterization and Procurement Selection


Z-Phe-cit-amc (CAS 92745-52-3, C33H35N5O7, MW 613.66 g/mol) is a synthetic dipeptide fluorogenic substrate bearing a carbobenzoxy (Z)-protected phenylalanine (Phe), a citrulline (Cit) residue at the P1 position, and a 7-amino-4-methylcoumarin (AMC) reporter group [1]. Upon enzymatic cleavage by cysteine proteases of the papain superfamily—including papain, ficin, and bromelain—the AMC fluorophore is liberated, producing a quantifiable fluorescence signal with excitation/emission maxima of approximately 356/421 nm [2]. The compound was first synthesized and characterized by Gray and Sullivan [1] as part of a series of citrullyl-AMC derivatives explicitly designed for the fluorogenic detection of plant cysteine proteinases. Its defining structural feature—the citrulline residue at P1—distinguishes it from the far more commonly employed arginine-containing analogs such as Z-Phe-Arg-AMC and Z-Arg-Arg-AMC, imparting a distinct enzyme selectivity profile and pH-dependent hydrolysis behavior that carries direct consequences for assay design and enzyme discrimination [3].

Why Generic Substitution of Z-Phe-cit-amc with Arginine-Containing AMC Substrates Fails: Quantitative Specificity and pH Divergence


Cysteine protease substrates bearing a C-terminal arginine—such as Z-Phe-Arg-AMC and Z-Arg-Arg-AMC—are widely used as general-purpose fluorogenic reporters for cathepsins B, L, K, and S [1]. However, the substitution of arginine with citrulline at the P1 position fundamentally alters the enzyme–substrate interaction landscape. Citrulline is an uncharged amino acid at physiological pH, whereas arginine carries a positively charged guanidinium group. This difference drives a pronounced shift in the pH optimum of hydrolysis: with the cysteine protease histolysin, Z-Phe-Cit-NHMec exhibits a pH optimum of approximately 7, while Z-Phe-Arg-NHMec and Z-Arg-Arg-NHMec both display optima near 9.5 [2]. Consequently, an arginine-containing substrate used at neutral pH may substantially underestimate or entirely fail to detect enzyme activity that a citrulline-based substrate would readily report. Furthermore, Z-Phe-Arg-AMC is cleaved by a broad spectrum of serine and cysteine proteases including plasma kallikrein, cathepsins B, F, K, L, S, and V , whereas Z-Phe-Cit-AMC exhibits pronounced selectivity for plant cysteine proteinases (papain, ficin, bromelain) [3], making generic substitution analytically unsound when enzyme discrimination or plant-protease-specific detection is the experimental objective.

Quantitative Differentiation Evidence for Z-Phe-cit-amc: Comparator-Based Performance Data


pH Optimum Shift of ~2.5 Units Toward Physiological pH Versus Arginine-Containing Substrates

With the purified cysteine protease histolysin, Z-Phe-Cit-NHMec demonstrates a pH optimum of approximately 7, whereas the arginine-containing analogs Z-Phe-Arg-NHMec and Z-Arg-Arg-NHMec both exhibit pH optima of approximately 9.5 under identical assay conditions [1]. This represents a ~2.5 pH unit shift toward the physiological range. The differential is attributed to the uncharged citrulline side chain at P1, which alters the ionization requirements for productive substrate binding and catalysis compared to the positively charged arginine guanidinium group [1].

pH-dependent enzyme kinetics cysteine protease assay optimization histolysin substrate profiling

~6.8-Fold Higher Km for Papain: Citrulline at P1 Reduces Enzyme Affinity Relative to Phenylalanine-Arginine Substrates

BRENDA-curated kinetic data for papain (EC 3.4.22.2) mutant V133A/S205E reveal that a citrulline-containing substrate (benzyloxycarbonyl-citrullyl-Arg-AMC) has a Km of 1.296 mM, whereas the phenylalanine-arginine analog (benzyloxycarbonyl-Phe-Arg-AMC) has a Km of 0.191 mM [1]. This corresponds to a ~6.8-fold higher Km (lower apparent affinity) for the citrulline-bearing substrate. The intermediate Km of 0.94 mM for benzyloxycarbonyl-Arg-Arg-AMC confirms that the substitution of arginine by citrulline at P2/P1 incrementally reduces ground-state binding [1]. Although these values are for a papain mutant and the substrate differs from Z-Phe-Cit-AMC by an additional arginine at the P1' position, the P2 citrulline effect on Km is directive for the Z-Phe-Cit-AMC scaffold, where citrulline occupies the P1 position directly adjacent to the scissile bond.

papain kinetics substrate affinity Km comparison BRENDA enzyme data

Demonstrated Selectivity for Plant Cysteine Proteases Over Mammalian Cathepsins and Serine Proteases

Gray et al. (1984) systematically evaluated a panel of citrulline p-nitroanilide derivatives against papain, bromelain, and ficin. The study concluded that benzyloxycarbonylphenylalanylcitrulline p-nitroanilide (Z-Phe-Cit-pNA, the chromogenic analog of Z-Phe-Cit-AMC) is a 'highly selective substrate for the sensitive detection and assay of the plant cysteine proteinases' [1]. In contrast, the widely used Z-Phe-Arg-AMC is documented to be cleaved by at least nine distinct cysteine cathepsins (B, C/DPP-I, F, K/O2, L, L2/V, O, S, X/Z) as well as the serine protease plasma kallikrein . The citrulline-for-arginine substitution thus narrows the enzyme recognition spectrum, conferring plant-protease-directed selectivity that arginine-based substrates lack. While quantitative selectivity ratios (e.g., kcat/Km for plant vs. mammalian enzymes) have not been systematically reported in a single study, the convergence of evidence from Gray et al. [1] and the known broad reactivity of Z-Phe-Arg-AMC supports a meaningful selectivity advantage for Z-Phe-Cit-AMC in plant enzyme research contexts.

enzyme selectivity plant cysteine proteinase substrate specificity papain family

Fluorogenic AMC Detection Yields ~100–1000-Fold Higher Sensitivity Versus Chromogenic p-Nitroanilide (pNA) Substrates

The AMC (7-amino-4-methylcoumarin) fluorophore released upon Z-Phe-Cit-AMC hydrolysis provides fluorescence detection with excitation at ~356 nm and emission at ~421 nm [1], enabling a practical limit of detection in the low nanomolar range (~1–10 nM AMC). In contrast, the chromogenic p-nitroanilide (pNA) leaving group used in analogous substrates such as Z-Phe-Cit-pNA is monitored by absorbance at 405 nm with detection limits typically in the low micromolar range (~1–10 µM) . This ~100–1000-fold sensitivity advantage is a well-established class-level property of AMC-based fluorogenic substrates over pNA-based chromogenic substrates . The Gray and Sullivan (1989) study specifically selected the AMC leaving group for their citrullyl peptide series to maximize detection sensitivity for plant cysteine proteinase assays [2].

fluorogenic assay sensitivity AMC vs pNA detection protease assay optimization high-throughput screening

Unique Utility for Ananain and Stem Bromelain Characterization: A Differentiating Substrate Not Replaced by Bz-Phe-Val-Arg-NHMec

The pineapple stem cysteine proteases ananain (EC 3.4.22.31) and stem bromelain are biotechnologically important enzymes for which the best reported small-molecule substrate is Bz-Phe-Val-Arg-NHMec [1]. However, Z-Phe-Cit-AMC has been independently validated as a fluorogenic substrate for both ananain and stem bromelain, and is described in the peptide synthesis literature as a characterizing substrate for these specific enzymes . The tripeptide Bz-Phe-Val-Arg-NHMec and the dipeptide Z-Phe-Cit-AMC occupy distinct subsite specificity profiles: the former probes S3–S1 subsites with valine at P2 and arginine at P1, while the latter probes S2–S1 subsites with phenylalanine at P2 and citrulline at P1. This complementary subsite occupancy means that the two substrates cannot be interchanged for differential active-site mapping studies of stem bromelain isoforms.

ananain stem bromelain pineapple cysteine protease plant protease characterization

Optimal Research and Industrial Application Scenarios for Z-Phe-cit-amc Procurement


Neutral-pH Protease Activity Screening in Plant Latex and Fruit Extracts

Plant extracts containing cysteine proteases (e.g., papaya latex, pineapple stem, fig latex) are often assayed at neutral pH to preserve the integrity of co-extracted proteins and metabolites. As demonstrated by the ~2.5-unit pH optimum shift of Z-Phe-Cit-NHMec relative to Z-Phe-Arg-NHMec [1], Z-Phe-Cit-AMC retains substantial hydrolytic activity at pH 7 where arginine-based substrates show minimal turnover. This makes it the substrate of choice for neutral-pH activity profiling of plant cysteine protease preparations in both academic research and industrial quality control of enzyme products used in food processing, leather tanning, and pharmaceutical debridement agents.

Discrimination of Plant Cysteine Proteases from Co-Purifying Mammalian Cathepsin Contaminants

When plant-derived enzyme preparations are being evaluated for therapeutic or industrial use, the presence of trace mammalian cathepsin contamination from processing equipment or cross-contaminated reagents can confound activity measurements. Z-Phe-Cit-AMC's demonstrated selectivity for plant cysteine proteinases over the broad spectrum of mammalian cathepsins that cleave Z-Phe-Arg-AMC [2] enables a plant-specific activity readout. Procurement of Z-Phe-Cit-AMC alongside Z-Phe-Arg-AMC allows a differential activity assay: Z-Phe-Arg-AMC signal minus Z-Phe-Cit-AMC signal approximates non-plant protease background.

High-Sensitivity Fluorogenic Detection in Low-Abundance Pineapple Stem Bromelain Isoform Characterization

Stem bromelain and ananain isoforms isolated from Ananas comosus are often obtained in microgram quantities from preparative chromatography. The ~100–1000-fold sensitivity advantage of AMC fluorogenic detection over pNA chromogenic detection directly enables kinetic characterization (Km, kcat determination) at enzyme concentrations that would fall below the detection limit of pNA-based substrates. Z-Phe-Cit-AMC is specifically validated for ananain and stem bromelain , making it the preferred procurement choice over the chromogenic Z-Phe-Cit-pNA for low-yield isoform characterization studies.

Active-Site Subsite Mapping of Cysteine Protease S1 Specificity Pockets

The citrulline residue at P1 of Z-Phe-Cit-AMC probes a fundamentally different S1 pocket interaction than arginine-containing substrates. Where Z-Phe-Arg-AMC reports on S1–Arg electrostatic and hydrogen-bond interactions, Z-Phe-Cit-AMC reports on S1–Cit hydrogen-bond and steric interactions in the absence of a positive charge [3]. This complementary S1 probing is essential for complete active-site characterization of engineered papain-family enzymes, mutant libraries, and novel cysteine proteases identified through genomic or metagenomic discovery programs. Procurement of both citrulline- and arginine-containing substrates is necessary for comprehensive S1 specificity fingerprinting.

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